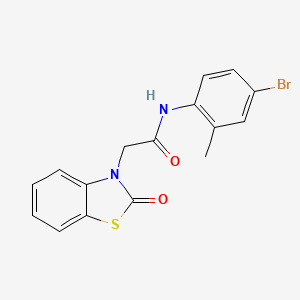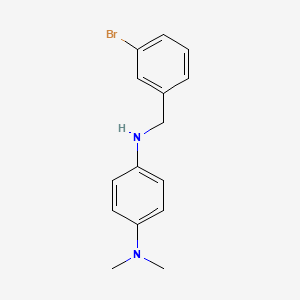methanone](/img/structure/B11571093.png)
[1-(4-chlorobenzyl)-1H-indol-3-yl](cyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It features an indole moiety, which is a common heterocyclic structure known for its biological activities .
- The compound’s systematic name indicates that it contains both an indole ring and a cyclohexyl group attached to a ketone (methanone) functional group.
1-(4-chlorobenzyl)-1H-indol-3-ylméthanone: is a chemical compound with the linear molecular formula C18H20ClN5 and a molecular weight of 341.847 g/mol .
Preparation Methods
- The synthetic route for this compound involves several steps:
Diazotization and Reduction: Starting with commercially available 4-bromoaniline, diazotization followed by reduction yields 4-bromophenylhydrazine.
Cyclization: Condensation of 4-bromophenylhydrazine with ethyl pyruvate leads to ethyl 5-bromo-1H-indole-2-carboxylate.
Benzylation: Benzylation of the latter compound with 4-chlorobenzyl chloride produces N-benzylated ester.
Hydrolysis: Hydrolysis of the ester yields the desired carboxylic acid, which serves as an intermediate.
Coupling Reaction: Finally, coupling the carboxylic acid with appropriate amines using EDC.HCl, HOBt, and DIPEA/TEA in DMF affords the target compound .
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: This compound may serve as a building block for the synthesis of other indole-based molecules.
Biology and Medicine: Its biological activities could be explored, including potential antibacterial properties .
Industry: Applications in pharmaceuticals, agrochemicals, or materials science are worth investigating.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains to be studied.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives, such as 5-bromoindole-2-carboxamides .
- Highlighting its uniqueness requires a detailed comparison with structurally related compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-3-cyclohexanecarbonyl-1H-indole typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with cyclohexanone to form the corresponding hydrazone, followed by cyclization to yield the indole core. The chlorophenylmethyl group is then introduced via Friedel-Crafts alkylation using 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-3-cyclohexanecarbonyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindoles.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxindoles.
Reduction: Alcohol derivatives.
Substitution: Halogenated indoles.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)methyl]-3-cyclohexanecarbonyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-cyclohexanecarbonyl-1H-indole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways . The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory effects.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness: 1-[(4-Chlorophenyl)methyl]-3-cyclohexanecarbonyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C22H22ClNO |
|---|---|
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
[1-[(4-chlorophenyl)methyl]indol-3-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C22H22ClNO/c23-18-12-10-16(11-13-18)14-24-15-20(19-8-4-5-9-21(19)24)22(25)17-6-2-1-3-7-17/h4-5,8-13,15,17H,1-3,6-7,14H2 |
Clé InChI |
DCNAPUBRPPGHGU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-methylphenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571020.png)

![6-(4-Fluorophenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11571036.png)
![(5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11571039.png)
![2-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B11571042.png)
![Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate](/img/structure/B11571047.png)

![azepan-1-yl(3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)methanone](/img/structure/B11571061.png)
![methyl [3-(phenylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B11571065.png)

![4-hydroxy-7-(3-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11571078.png)
![3-methyl-N-(4-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571085.png)
![2-[(2-Fluorophenoxy)methyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11571094.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B11571097.png)
